molecular formula C24H23NO4 B11401011 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide

Cat. No.: B11401011
M. Wt: 389.4 g/mol
InChI Key: KVPKYHHILYPISN-UHFFFAOYSA-N
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Description

This compound, also known by its chemical formula C26H25NO4 , belongs to the class of furochromones. It features a fused furochromene ring system with a propanamide side chain. The compound’s structure includes a chromone (furochromene) core and an aromatic benzyl group. Its systematic name is 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide .

Preparation Methods

The synthetic routes for this compound involve the following steps:

  • Furochromene Synthesis : Start with a suitable precursor (such as 3,5-dimethylchromone) and introduce the necessary functional groups (e.g., oxidation, reduction, or substitution) to form the furochromene ring system.
  • Benzyl Group Attachment : Add the benzyl group to the furochromene core via amide bond formation.

Industrial production methods may vary, but these synthetic principles guide the preparation of this compound.

Chemical Reactions Analysis

  • Oxidation : The compound may undergo oxidation reactions, potentially affecting the chromone ring or the benzyl group.
  • Reduction : Reduction reactions could modify the keto group or other functional groups.
  • Substitution : Substitution reactions may occur at various positions on the furochromene ring. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).

Major products depend on reaction conditions and regioselectivity. Isolated derivatives may include hydroxylated, alkylated, or halogenated forms.

Scientific Research Applications

  • Chemistry : Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
  • Biology : Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.
  • Medicine : Exploring its therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.
  • Industry : Possible applications in materials science, drug development, or agrochemicals.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C24H23NO4/c1-14-4-6-17(7-5-14)12-25-23(26)9-8-18-16(3)20-10-19-15(2)13-28-21(19)11-22(20)29-24(18)27/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,25,26)

InChI Key

KVPKYHHILYPISN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C=C4C(=C3)C(=CO4)C)OC2=O)C

Origin of Product

United States

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